1-methylazepane-2,4-dione
Description
1-Methylazepane-2,4-dione (C₇H₁₁NO₂) is a seven-membered lactam-containing diketone with a molecular weight of 141.17 g/mol. Its structure features a methyl group at the 1-position of the azepane ring and two ketone groups at the 2- and 4-positions . The compound’s SMILES notation is CN1CCCC(=O)CC1=O, and its InChIKey is ISCOKKIHSCAABI-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 126.1 Ų ([M+H]⁺) to 135.3 Ų ([M+Na]⁺), indicating moderate molecular compactness .
Properties
CAS No. |
572911-11-6 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-methylazepane-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3 |
InChI Key |
ISCOKKIHSCAABI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=O)CC1=O |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazepane-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing such compounds, where 1,4-dicarbonyl compounds undergo cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Methylazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1-Methylazepane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methylazepane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties
- Ring Size and Flexibility : The seven-membered azepane ring in this compound confers greater conformational flexibility compared to the rigid six-membered pyran-2,4-diones and five-membered imidazolidin-2,4-diones. This flexibility may influence intermolecular interactions and solubility .
- Intermolecular Interactions : Pyran-2,4-dione derivatives exhibit dominant H···H, O···H, and H···C contacts in crystal structures, while azepane-2,4-dione’s larger ring may alter packing efficiency and interaction types .
Pharmacological and Functional Potential
- Imidazolidin-2,4-diones: Derivatives like IM-3 and IM-7 show antinociceptive and cardiovascular effects in rats, linked to their diaryl substitutions .
- Pyran-2,4-diones : Studied for electronic properties (e.g., dipole moments, NMR correlations) but lack reported bioactivity .
Stability and Spectroscopic Data
- NMR Correlations : Pyran-2,4-diones show excellent agreement between experimental and DFT-calculated ¹H/¹³C NMR shifts (R² = 0.93–0.94) . Similar studies are absent for this compound.
- Thermal Stability : Pyran-2,4-diones exhibit crystal stability via intermolecular contacts, whereas azepane-2,4-dione’s stability remains uncharacterized .
Biological Activity
1-Methylazepane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound, with the molecular formula , is characterized by a seven-membered azepane ring with two carbonyl groups at the 2 and 4 positions. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Synthesis Methods
Several synthetic routes have been developed for this compound. Notably, a multi-step synthesis involving cyclization reactions has been reported. This includes the condensation of appropriate precursors followed by cyclization under acidic conditions to yield the desired product with good yields.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In a study evaluating its effects on colorectal cancer (CRC) cell lines, this compound was found to inhibit cell proliferation significantly. Mechanistic studies revealed that it induced G2/M phase arrest and apoptosis in CRC cells, correlating with decreased expression levels of oncogenes such as c-Myc and Bcl-2.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated human colorectal cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
These findings suggest that higher concentrations lead to more significant reductions in cell viability.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that formulations containing this compound had superior antibacterial activity compared to standard antibiotics like ampicillin.
The biological activities of this compound are attributed to several mechanisms:
- Antimicrobial Mechanism: It disrupts bacterial cell membrane integrity and inhibits protein synthesis.
- Anticancer Mechanism: It induces apoptosis through mitochondrial pathways and modulates signaling pathways involved in cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
